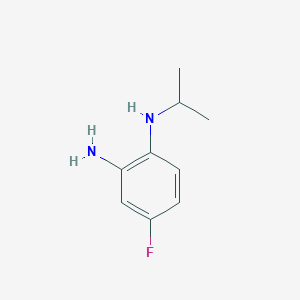

4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-fluoro-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJNISZBIJDONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"discovery and history of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine"

The Discovery and History of 4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Executive Summary

This compound (CAS: 153877-87-3) is a specialized fluorinated building block that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors. Its structural core—a diamine scaffold functionalized with a fluorine atom and a bulky isopropyl group—serves as the direct precursor to 1-isopropyl-fluoro-benzimidazoles .

This molecular architecture is most notably associated with the discovery and industrial synthesis of Abemaciclib (Verzenio) , a CDK4/6 inhibitor used in the treatment of HR+/HER2- breast cancer. The molecule represents a triumph of rational drug design, where the strategic placement of fluorine modulates metabolic stability and the N-isopropyl group enforces a specific binding conformation within the ATP-binding pocket of the target kinase.

Chemical Identity & Structural Significance[1]

This molecule is defined by three critical structural features that dictate its reactivity and biological application:

| Feature | Chemical Specification | Function in Drug Design |

| Core Scaffold | Benzene-1,2-diamine (o-Phenylenediamine) | Precursor for cyclization into benzimidazole heterocycles. |

| N-Substitution | Provides steric bulk to fill hydrophobic pockets (e.g., in CDK4/6) and improves solubility compared to planar methyl/ethyl groups. | |

| Halogenation | 4-Fluoro | Blocks metabolic oxidation (P450 metabolism) at the para-position and modulates the pKa of the resulting benzimidazole. |

-

IUPAC Name: 4-fluoro-

-(propan-2-yl)benzene-1,2-diamine[1][2] -

Molecular Formula:

[1] -

Molecular Weight: 168.21 g/mol [1]

Discovery Context: The Rise of Fluorinated Benzimidazoles

The history of this compound is inextricably linked to the "Fluorine Scan" era of medicinal chemistry in the early 2000s. Early kinase inhibitors often suffered from rapid metabolic clearance and poor selectivity.

Researchers at major pharmaceutical companies (notably Eli Lilly) investigated the benzimidazole scaffold as a bioisostere for the purine ring of ATP. They discovered that:

-

N-Alkylation was necessary to fit the hydrophobic pocket adjacent to the ATP hinge region. The isopropyl group proved superior to methyl or ethyl groups, offering an optimal balance of lipophilicity and steric fit.

-

Fluorination of the benzene ring was essential to prevent rapid hydroxylation by Cytochrome P450 enzymes and to tune the electron density of the benzimidazole system, affecting its hydrogen-bonding capability with the kinase hinge.

This specific diamine was identified as the requisite starting material to access 6-fluoro-1-isopropyl-benzimidazoles (and their regioisomers), leading to the development of highly potent CDK4/6 inhibitors.

Synthetic Evolution & Methodology

The industrial synthesis of this molecule relies on a highly regioselective Nucleophilic Aromatic Substitution (

The Synthetic Pathway

-

Starting Material: 2,4-Difluoronitrobenzene.

-

Step 1 (

): Reaction with isopropylamine. The fluorine at the ortho-position to the nitro group is more activated due to the inductive effect and the ability to stabilize the Meisenheimer complex, but steric factors and solvent choice can steer selectivity. In the optimized route, the displacement occurs to yield 4-fluoro-2-nitro-N-isopropyl-aniline (or its isomer depending on conditions, leading to the target diamine upon reduction). -

Step 2 (Reduction): The nitro group is reduced to an amine using catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/AcOH), yielding the final diamine.

Figure 1: Synthetic logic flow from commodity chemicals to the benzimidazole core.

Detailed Experimental Protocol

The following protocol outlines the laboratory-scale preparation of the target diamine, derived from standard medicinal chemistry practices for this class of intermediates.

Phase 1: Nucleophilic Aromatic Substitution

-

Reagents: 2,4-Difluoronitrobenzene (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (

, 1.5 eq). -

Solvent: Tetrahydrofuran (THF) or Ethanol.

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene in THF at 0°C.

-

Add

followed by the slow addition of isopropylamine to control exotherm. -

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for the consumption of starting material.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc) to isolate the nitro-aniline intermediate.

-

Phase 2: Hydrogenation (Reduction)

-

Reagents: Nitro-aniline intermediate, 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (

, 1 atm or balloon). -

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the nitro intermediate in MeOH under nitrogen atmosphere.

-

Carefully add Pd/C catalyst.

-

Purge the system with

gas and stir vigorously at RT for 12 hours. -

Workup: Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric).

-

Concentrate the filtrate to yield This compound as a dark oil or low-melting solid.

-

Storage: Store under inert atmosphere (Argon) at -20°C; phenylenediamines are prone to oxidation (turning purple/black) upon air exposure.

-

Role in Drug Development: The Abemaciclib Connection

The primary utility of This compound is its conversion into the benzimidazole core of CDK4/6 inhibitors.

In the synthesis of Abemaciclib , a related brominated derivative (5-bromo-4-fluoro-N1-isopropylbenzene-1,2-diamine) is often cited. The non-brominated CAS 153877-87-3 serves as the foundational scaffold for SAR (Structure-Activity Relationship) studies or as a precursor that is brominated at a later stage (or synthesized from a brominated precursor).

Mechanism of Action:

-

Cyclization: The diamine reacts with an aldehyde or carboxylic acid equivalent (e.g., acetic anhydride for a methyl group) to close the imidazole ring.

-

Result: Formation of a 1-isopropyl-benzimidazole .

-

Binding: The isopropyl group projects into a specific hydrophobic pocket of the CDK4/6 kinase, while the benzimidazole nitrogen forms a critical hydrogen bond with the hinge region (Valine residue). The fluorine atom modulates the electronics of the ring, enhancing the drug's potency and selectivity profile.

Key Data Summary:

| Property | Value/Description |

| Target Class | Kinase Inhibitors (CDK4/6, etc.) |

| Key Drug | Abemaciclib (and structural analogs) |

| Role | Key Intermediate (Building Block) |

| Metabolic Stability | Enhanced by Fluorine (blocks para-oxidation) |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10511309, this compound. Retrieved from [Link]

- Eli Lilly and Company.Patent US7855211B2: Pyrrolidinyl-substituted pyridyl pyrimidinyl amino benzimidazoles useful as CDK4 inhibitors. (Describes the synthesis of the Abemaciclib core).

Sources

An In-depth Technical Guide to the Isomers of N-isopropyl-fluorophenylenediamine: Synthesis, Characterization, and Applications

Abstract: The strategic incorporation of fluorine into aromatic amine scaffolds is a cornerstone of modern medicinal chemistry and materials science. N-isopropyl-fluorophenylenediamines, a class of compounds defined by a benzene ring functionalized with two amino groups, a fluorine atom, and an N-isopropyl substituent, represent a rich isomeric landscape with diverse and tunable properties. The precise positioning of these functional groups critically influences molecular conformation, reactivity, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the isomers of N-isopropyl-fluorophenylenediamine, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into rational synthetic strategies, robust analytical methods for isomer differentiation, and the burgeoning applications that leverage the unique attributes of these fluorinated building blocks.

The Isomeric Landscape: More Than Just a Position

The term "N-isopropyl-fluorophenylenediamine" is structurally ambiguous without precise locants. The complexity arises from three key variables:

-

The Phenylenediamine Core: The two amino groups can be arranged in ortho (1,2-), meta (1,3-), or para (1,4-) positions on the benzene ring, fundamentally altering the molecule's geometry and electronic profile.

-

Fluorine Atom Placement: The fluorine atom can occupy any remaining position on the ring, imparting significant changes in local electronics and metabolic stability through the strength of the C-F bond.[1]

-

N-isopropyl Group Attachment: The isopropyl group can be attached to either of the two nitrogen atoms.

This combinatorial complexity gives rise to numerous distinct isomers, each with a unique set of physicochemical properties. Understanding this landscape is the first step toward rationally selecting or designing an isomer for a specific application.

Caption: The three core phenylenediamine scaffolds for generating isomers.

Table 1: Key Isomers of N-isopropyl-fluorophenylenediamine

| Phenylenediamine Core | Fluorine Position | Isopropyl Position | IUPAC Name | CAS Number (if available) |

|---|---|---|---|---|

| para (1,4-) | 2 | N¹ | N¹-isopropyl-2-fluoro-benzene-1,4-diamine | 1245913-27-0[2] |

| ortho (1,2-) | 4 | N¹ | N¹-isopropyl-4-fluoro-benzene-1,2-diamine | N/A |

| meta (1,3-) | 4 | N¹ | N¹-isopropyl-4-fluoro-benzene-1,3-diamine | N/A |

| meta (1,3-) | 5 | N¹ | N¹-isopropyl-5-fluoro-benzene-1,3-diamine | N/A |

Synthetic Strategies and Mechanistic Considerations

The synthesis of a specific N-isopropyl-fluorophenylenediamine isomer requires a carefully planned route, often dictated by the availability of starting materials and the desired substitution pattern. Two primary, versatile strategies are outlined below: Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and direct Reductive Amination.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) & Reduction

This robust two-step approach is ideal for constructing isomers where a fluoronitrobenzene precursor is readily available. The electron-withdrawing nature of the nitro group is critical as it activates the aromatic ring for nucleophilic attack by an amine, displacing the fluorine atom.

Causality: The SNAr reaction is contingent on the presence of a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., -F). This arrangement stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution. The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation.

Caption: Workflow for synthesis via SNAr and reduction.

Experimental Protocol: Synthesis of N¹-isopropyl-2-fluoro-benzene-1,4-diamine

-

Step 1: Synthesis of 2-Fluoro-N-isopropyl-4-nitroaniline (SNAr)

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add isopropylamine (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Rationale: K₂CO₃ acts as a base to neutralize the HF byproduct. DMSO is a polar aprotic solvent that effectively solvates the ions involved, accelerating the SNAr reaction.

-

Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate gradient) to yield the intermediate.

-

-

Step 2: Synthesis of N¹-isopropyl-2-fluoro-benzene-1,4-diamine (Reduction)

-

Dissolve the intermediate from Step 1 in ethanol (10 mL/mmol).

-

Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.

-

Rationale: The palladium surface catalyzes the hydrogenation of the nitro group to an amine. Ethanol is a suitable solvent that does not interfere with the reaction.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, which can be used directly or further purified if necessary.

-

Strategy 2: Reductive Amination

This method is highly effective for synthesizing N-alkylated amines from a primary amine and a carbonyl compound (in this case, acetone). It is particularly useful when the corresponding fluoro-phenylenediamine is commercially available or easily synthesized.

Causality: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the primary amine and acetone, typically catalyzed by a mild acid. A selective reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, then reduces the iminium ion to the secondary amine. This method is favored for its mild conditions and high selectivity.

Experimental Protocol: Synthesis of N¹-isopropyl-4-fluoro-benzene-1,2-diamine

-

Step 1: Reductive Amination

-

In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq)[3] and acetone (1.2 eq) in glacial acetic acid (10 mL/mmol).[4][5]

-

Rationale: Acetic acid serves as both the solvent and the catalyst for iminium ion formation.

-

Cool the solution to 10 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.25 eq) portion-wise, ensuring the temperature remains below 20 °C.[4][5]

-

Rationale: NaBH₄ is a mild reducing agent capable of reducing the iminium ion without affecting other functional groups. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, stir the mixture at 20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[4]

-

Pour the reaction mixture into ice water and carefully make it alkaline (pH > 8) by the dropwise addition of 50% aqueous sodium hydroxide, keeping the temperature below 25 °C.[4][5]

-

Extract the product with a suitable organic solvent (e.g., hexane or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify by distillation or column chromatography to obtain the pure N¹-isopropyl-4-fluoro-benzene-1,2-diamine.

-

Structural Characterization and Isomer Differentiation

Distinguishing between the various isomers of N-isopropyl-fluorophenylenediamine is a critical analytical challenge. A combination of chromatographic separation and spectroscopic analysis is required for unambiguous identification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating these closely related isomers.[6][7] Method development often focuses on exploiting subtle differences in polarity.

Protocol: Isomer Separation by Reverse-Phase HPLC

-

System: HPLC with UV detection.

-

Column: C18 polaris column (e.g., 5 µm, 250 mm × 4.6 mm).[8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, a mixture of 20 mM phosphate buffer (pH 2.5) and methanol.[8] For MS compatibility, replace the phosphate buffer with 0.1% formic acid in water and the organic modifier with acetonitrile.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 25-30 °C.[8]

-

Detection: UV at 254 nm or a wavelength appropriate for the aromatic system.

-

Self-Validation: Run individual, purified isomers (if available) as standards to confirm retention times. The peak purity can be assessed using a Diode Array Detector (DAD). A guard column is recommended to protect the analytical column from contaminants.[6]

Caption: A standard analytical workflow for isomer separation and identification.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula (C₉H₁₃FN₂). Fragmentation patterns can sometimes offer clues to the substitution pattern.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants are highly informative. The isopropyl group will present as a doublet (6H) and a septet (1H). The aromatic protons will appear as complex multiplets, and their splitting patterns (J-couplings, particularly ³JHH and the through-space nJHF) are diagnostic for determining the substitution pattern on the ring.

-

¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool for fluorinated compounds.[9] Each magnetically unique fluorine atom will produce a signal. The chemical shift is sensitive to the electronic environment, and the coupling to adjacent protons (nJHF) provides definitive evidence for the fluorine's position relative to other substituents.

-

¹³C NMR Spectroscopy: The number of signals indicates the molecular symmetry. The C-F bond results in a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), which is a clear indicator of the carbon atom directly attached to fluorine.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine and isopropyl groups make these isomers valuable building blocks in several advanced fields.

Table 2: Influence of Isomerism on Physicochemical Properties and Applications

| Property | Influence of Fluorine | Influence of Isopropyl Group | Potential Applications |

|---|---|---|---|

| Metabolic Stability | C-F bond blocks metabolic oxidation at that site, increasing drug half-life.[1] | Can provide steric hindrance to nearby metabolic sites. | Drug Discovery: Creating more robust drug candidates with improved pharmacokinetic profiles.[10][11] |

| Lipophilicity (LogP) | Generally increases lipophilicity, which can enhance membrane permeability. | Significantly increases lipophilicity and bulk. | Drug Discovery: Tuning ADME properties for optimal drug delivery and target engagement.[1] |

| Binding Affinity (pKa) | The electronegative fluorine atom lowers the pKa of the nearby amino groups, affecting their ionization state at physiological pH. | The electron-donating nature can slightly increase basicity. | Drug Discovery: Modulating target-binding interactions, for example, in kinase inhibitors where hydrogen bonding is key.[12] |

| Thermal Stability | C-F bonds enhance thermal stability. | N/A | Materials Science: Use as monomers for high-performance polymers like polyimides with enhanced heat resistance.[13][14] |

| Electronic Properties | Lowers the dielectric constant. | N/A | Materials Science: Development of advanced polymers for microelectronics and aerospace applications.[13] |

Fluorinated phenylenediamines serve as crucial intermediates in the synthesis of bioactive molecules, including kinase inhibitors for oncology, and are used to create Schiff base metal complexes with applications as antimicrobial agents or redox carriers in flow batteries.[3][12] In materials science, their incorporation into polymer backbones leads to materials with superior thermal stability, lower dielectric constants, and improved solubility, making them ideal for advanced electronics and aerospace components.[13]

Conclusion

The isomers of N-isopropyl-fluorophenylenediamine constitute a versatile class of chemical building blocks with significant potential. The ability to strategically position the amino, fluoro, and isopropyl groups allows for the fine-tuning of steric, electronic, and metabolic properties. A thorough understanding of the synthetic routes to access specific isomers, coupled with robust analytical techniques for their separation and characterization, is paramount for unlocking their full potential. From designing next-generation pharmaceuticals with enhanced metabolic stability to engineering high-performance polymers, the isomeric diversity of N-isopropyl-fluorophenylenediamine offers a rich toolkit for chemists and researchers at the forefront of innovation.

References

- Technical Support Center: Separation of Benzenehexamine Isomers - Benchchem. (n.d.).

- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2008). Journal of Liquid Chromatography & Related Technologies.

-

Synthesis of 4-Fluoro-N-isopropylaniline. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.).

- Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2008). ResearchGate.

-

Separations of aromatic amine isomers on the C4A-C10 column in... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

- Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (2014). Organic & Biomolecular Chemistry.

- The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications. (n.d.). Benchchem.

-

(a) Chemical structures of fluorinated m-phenylenediamine diamines and... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2019). Molbank. Available from: [Link]

-

Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-99. Available from: [Link]

- The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development. (n.d.). Benchchem.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-fluoro-N1-isopropylbenzene-1,4-diamine [m.chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-FLUORO-N-ISOPROPYLANILINE | 70441-63-3 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimization of Fluorinated Phenylenediamine Synthesis

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine . It prioritizes mechanistic troubleshooting, yield optimization, and stability protocols.[1]

Ticket Subject: Improving Yield & Purity of this compound

Applicable Protocols: SNAr (Nucleophilic Aromatic Substitution)

Diagnostic Overview

The synthesis of This compound typically proceeds via a two-step sequence starting from a difluoronitrobenzene precursor.[1] Low yields are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific vectors:[1]

-

Regio-isomerization during the SNAr step.[1]

-

Hydrodefluorination (loss of fluorine) during the reduction step.[1]

-

Oxidative Polymerization during isolation.[1]

The following guide breaks down these vectors into troubleshooting modules.

Experimental Workflow & Failure Analysis (Visual)

The following logic tree illustrates the critical decision points where yield is lost.

Figure 1: Critical path analysis for synthesis. Green nodes indicate optimized pathways; red nodes indicate common yield-loss vectors.

Module 1: The SNAr Reaction (Regioselectivity)

The Issue: You are likely starting with 2,4-difluoronitrobenzene (or 2,5-isomer).[1] The reaction with isopropylamine can occur at two positions.

-

Ortho-attack (C2): Favored by H-bonding between the incoming amine proton and the nitro group (transition state stabilization).[1]

-

Para-attack (C4): Favored sterically but less activated.[1]

Symptom: NMR shows a mixture of isomers, or yield is lower than calculated because the "impurity" was discarded during chromatography.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Temperature | -10°C to 0°C | Kinetic control favors the ortho-substitution (C2) due to the "built-in solvation" mechanism.[1] Higher temperatures (>25°C) increase the ratio of the para-isomer and bis-substituted byproducts [1].[1] |

| Solvent | Acetonitrile (MeCN) or THF | Avoid DMSO/DMF if possible for the initial mix.[1] While polar aprotic solvents accelerate SNAr, they can also promote over-reaction.[1] THF allows for better thermal control at low temperatures.[1] |

| Stoichiometry | 0.95 - 1.05 eq. Amine | Do not use a large excess of isopropylamine.[1] Unlike smaller amines, isopropylamine is bulky, but excess will eventually force the second fluorine to displace, forming the bis-diamine.[1] |

| Base | DIPEA (Hünig's Base) | Use a non-nucleophilic auxiliary base to scavenge HF.[1] Using excess isopropylamine as a base wastes reagent and promotes bis-substitution.[1] |

FAQ: Why is my product an oil that won't crystallize?

-

Answer: The intermediate nitro-aniline (e.g., 4-fluoro-2-nitro-N-isopropylaniline) often has a low melting point.[1] Do not attempt to crystallize it if it oils out.[1] Proceed directly to the reduction step after a silica plug filtration to remove inorganic salts.[1]

Module 2: The Reduction Step (Preventing Defluorination)

The Issue: This is the most common cause of "missing yield."[1] Aromatic carbon-fluorine (C-F) bonds are susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions (Pd/C + H2), especially when the ring becomes electron-rich (after the nitro group reduces to an amine) [2].[1]

Symptom: Mass spectrometry shows a peak at M-18 (loss of F, gain of H) relative to the product.[1]

Optimized Reduction Protocols

Do NOT use standard 10% Pd/C unless you dope the reaction with a poison (like diphenyl sulfide), which slows the reaction significantly.[1]

Option A: Chemical Reduction (High Fidelity)[1]

-

Reagents: Iron powder (Fe) and Ammonium Chloride (NH4Cl).[1]

-

Solvent: Ethanol/Water (3:1).[1]

-

Conditions: Reflux for 2-4 hours.

-

Why: Iron reduction is chemoselective for the nitro group and will not touch the C-F bond .[1] This is the most robust method for fluorinated aromatics.[1]

Option B: Catalytic Hydrogenation (Scalable)[1]

-

Catalyst: Pt/C (Platinum on Carbon) or Sulfided Pt/C .[1]

-

Why: Platinum is far less active toward C-F hydrogenolysis than Palladium.[1]

-

Alternative: Raney Nickel (requires careful handling) is also safer for C-F bonds than Pd/C.[1]

FAQ: Can I use SnCl2?

-

Answer: Yes, Stannous Chloride works well for preserving halogens, but the workup often leads to tin emulsions that trap the product, artificially lowering the isolated yield.[1] Fe/NH4Cl is cleaner.[1]

Module 3: Isolation & Stability (The "Purple Sludge" Factor)

The Issue: 1,2-Phenylenediamines (ortho-diamines) are highly electron-rich and prone to rapid oxidation by atmospheric oxygen to form quinone imines and polymerized "azophenine" type dyes.[1]

Symptom: The product turns violet/black within minutes of rotary evaporation.[1]

Stabilization Protocol

Never store the product as the free base.[1] Convert it immediately to a salt.[1]

-

Workup: Perform extraction under an inert atmosphere (Argon/N2) if possible. Use degassed solvents.[1][2]

-

Salt Formation:

-

Filtration: Filter and wash with cold ether.[1]

-

Storage: Store the salt at -20°C. It is stable for months/years, whereas the oil degrades in days.[1]

Summary of Optimized Protocol

To maximize yield for This compound :

-

Start: 2,4-Difluoronitrobenzene (or 2,5-isomer depending on specific target regiochemistry).

-

SNAr: React with 1.0 eq Isopropylamine + 1.1 eq DIPEA in THF at -5°C .

-

Purify: Silica plug to remove salts (do not distill).[1]

-

Reduce: Use Fe/NH4Cl in EtOH/H2O (Reflux) to prevent defluorination.[1]

-

Isolate: Convert immediately to dihydrochloride salt for storage.

References

-

Regioselectivity in SNAr

-

Defluorination Risks

-

General Properties & Handling

Sources

- 1. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 2. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 3. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. CAS 367-31-7: 4-Fluoro-1,2-phenylenediamine | CymitQuimica [cymitquimica.com]

- 6. 4-Fluorobenzene-1,2-diamine | C6H7FN2 | CID 164584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-1,2-phenylenediamine 97 367-31-7 [sigmaaldrich.com]

"purification techniques for 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine"

This guide functions as a specialized Technical Support Center for researchers working with 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine (also known as N-isopropyl-4-fluoro-1,2-phenylenediamine).[1]

This molecule is a critical intermediate, most notably in the synthesis of CDK4/6 inhibitors like Abemaciclib .[2] Its handling is notoriously difficult due to the electron-rich o-phenylenediamine core, which makes it prone to rapid oxidation.[1]

Technical Support Center: Purification & Handling Guide

Ticket ID: #FPD-ISO-001 Subject: Stabilization and Purification of Air-Sensitive Diamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: The Core Challenge (The "Black Oil" Phenomenon)

User Issue: "I rotovapped my reaction mixture, and the golden oil turned into a black tar within minutes. NMR shows broad peaks and impurities."

Root Cause Analysis:

You are experiencing oxidative polymerization .[1] The o-phenylenediamine motif is highly electron-rich.[1] Upon exposure to atmospheric oxygen, it undergoes a radical cascade to form quinone diimines and azobenzene oligomers .[1] This process is autocatalytic and visually characterized by a color shift from Pale Yellow

The Solution: Do not isolate the free base. Unless you are using the compound immediately in the next step (telescoped synthesis), you must isolate it as a dihydrochloride salt . The protonation of the amine groups pulls electron density from the ring, shutting down the oxidation pathway.

Visualizing the Stability Trap

Figure 1: The kinetic competition between oxidative degradation and salt stabilization.[1] Protonation is the only reliable method for long-term storage.[1]

Part 2: Recommended Purification Protocols

Method A: Isolation as Dihydrochloride Salt (Gold Standard)

Use this method for storage (>24 hours) or analytical characterization.

Reagents:

-

Concentrated HCl (37%) or 4M HCl in Dioxane.[1]

-

Solvents: Ethanol (EtOH), Diethyl Ether (

), or Acetonitrile (MeCN).[1]

Protocol:

-

Catalyst Removal: Filter the hydrogenation mixture (Pd/C or Raney Ni) through a Celite pad under an inert atmosphere (

or Ar).[1] Do not let the filter cake dry out (pyrophoric hazard).[1] -

Acidification: Cool the filtrate to 0–5°C. Dropwise add concentrated HCl (2.5 equivalents relative to the diamine).

-

Observation: The solution may darken slightly initially, then lighten as the salt precipitates.[1]

-

-

Precipitation:

-

If in Ethanol: Add

or MTBE slowly to induce crystallization.[1] -

If in Toluene: The salt should precipitate immediately upon HCl addition.

-

-

Filtration: Collect the solid by filtration under

. Wash with cold -

Drying: Dry in a vacuum oven at 40°C.

Method B: Flash Chromatography (Free Base)

Use this ONLY if you require the free base for immediate ligation.

Column Conditions:

-

Stationary Phase: Neutralized Silica Gel (Pre-treat with 1% Triethylamine in Hexanes).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (gradient 10%

50%).[1] -

Modifier: Must add 1% Triethylamine (TEA) to the mobile phase.

Part 3: Troubleshooting & FAQs

Q1: My product contains a "defluorinated" impurity (approx. 5-10%). How do I remove it?

Diagnosis: Over-reduction.[1] If you used Pd/C for the nitro-reduction, the C-F bond is susceptible to hydrogenolysis, yielding N-isopropyl-1,2-phenylenediamine.[1] Corrective Action:

-

Switch Catalyst: Use Raney Nickel or Platinum on Carbon (Pt/C) sulfided.[1] These are less active toward C-F bonds than Pd.[1]

-

Purification: The defluorinated impurity is more basic.[1]

-

Technique: Recrystallize the HCl salt from Ethanol/Isopropanol .[1] The defluorinated salt is typically more soluble and will remain in the mother liquor.

-

Q2: The color persists even after salt formation (Pink/Grey solid).

Diagnosis: Trace colloidal metal or trapped quinones.[1] Corrective Action:

-

Dissolve the salt in minimal water.[1]

-

Add Activated Charcoal (5 wt%) and stir for 30 mins.

-

Filter through a 0.45

m membrane.[1] -

Lyophilize or concentrate to recrystallize.[1]

Q3: Can I distill this compound?

Verdict: High Risk. While the mono-amine precursor (N-isopropyl-4-fluoroaniline) is distillable, the diamine has a high boiling point and will likely decompose/polymerize at the temperatures required, even under high vacuum.[1] Kugelrohr distillation is the only potential option, but salt formation is superior.[1]

Part 4: Quantitative Data & Specifications

| Parameter | Specification (Free Base) | Specification (2HCl Salt) | Notes |

| Appearance | Golden/Brown Oil | White/Off-white Powder | Salt is kinetically stable.[1] |

| Storage | -20°C (Under Argon) | Ambient / 4°C (Desiccated) | Free base degrades in <24h in air.[1] |

| 1H NMR Shift | Aromatic | Aromatic | Peaks shift downfield due to protonation.[1] |

| Solubility | DCM, EtOAc, Toluene | Water, Methanol, DMSO | Salt is insoluble in non-polar organics.[1] |

Part 5: Workflow Visualization

The Purification Decision Logic

Figure 2: Decision matrix for handling unstable phenylenediamines. Always default to salt formation for storage.[1]

References

-

Synthesis of Abemaciclib Intermediates

-

Handling Air-Sensitive Reagents

-

Purification of Phenylenediamines

Sources

Technical Support Center: Optimization of N-Isopropylation

This guide serves as a specialized technical resource for the optimization of N-isopropylation reaction conditions. It is designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Strategic Method Selection: The "First Principles" Approach

Before optimizing a specific protocol, you must select the mechanistic pathway that aligns with your substrate's electronic and steric reality. N-isopropylation presents a unique challenge compared to methylation or benzylation because the isopropyl group is a secondary alkyl with significant steric bulk and a high propensity for elimination (E2) side reactions.

Decision Matrix: Pathway Selection

Use the following logic to determine your starting protocol.

Figure 1: Decision logic for selecting the optimal N-isopropylation pathway based on substrate properties.

Module A: Reductive Amination (The Gold Standard)

Why this is the preferred method: Direct alkylation with isopropyl halides often suffers from competing E2 elimination (forming propene gas) and over-alkylation. Reductive amination using acetone avoids elimination entirely and offers superior control over mono-alkylation.

Standard Protocol: Acetone / STAB System

Reagents:

-

Carbonyl Source: Acetone (Excess, often used as solvent or co-solvent).

-

Reductant: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). Note: Superior to NaCNBH₃ due to lower toxicity and better control.

-

Additive: Acetic Acid (AcOH).

Step-by-Step Workflow:

-

Imine Formation (The Kinetic Bottleneck): Dissolve amine (1.0 equiv) in DCE (0.1–0.2 M). Add Acetone (3.0–5.0 equiv).

-

Acid Catalysis: Add Acetic Acid (1.0–2.0 equiv). Crucial Step: Acetone is a ketone and less reactive than aldehydes; acid is required to protonate the carbonyl and facilitate nucleophilic attack.

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add STAB (1.5–2.0 equiv) portion-wise.

-

Quench: Quench with saturated aqueous NaHCO₃ (do not use strong base immediately if product is sensitive).

Troubleshooting & FAQs (Method A)

Q: My conversion is stalled at <50%. Adding more reductant doesn't help. Why? A: You likely have poor imine formation .[3] STAB reduces the iminium ion, not the ketone efficiently. If the equilibrium favors the ketone + amine rather than the imine, reduction cannot proceed.

-

Fix: Force imine formation before adding the reductant. Use a drying agent (molecular sieves or MgSO₄) during the 60-minute equilibration step to remove water and drive the equilibrium toward the imine.

Q: I am seeing over-alkylation (formation of di-isopropyl species). A: This is rare with acetone due to steric bulk but possible with unhindered primary amines.

-

Fix: Switch from a "One-Pot" to a "Stepwise" protocol. Form the imine in MeOH/AcOH first, verify formation by TLC/NMR, remove solvent (if possible), and then reduce. Alternatively, lower the temperature to 0°C during the reductant addition.

Q: The reaction mixture turned into a solid gel. A: STAB generates boric acid salts/complexes that can gel in DCE.

-

Fix: Dilute the reaction with THF or switch the solvent system to THF entirely. During workup, use a Rochelle's salt (Potassium Sodium Tartrate) wash to solubilize boron species.

Module B: Direct Alkylation (Nucleophilic Substitution)

When to use: When the amine is extremely acid-sensitive (incompatible with AcOH) or extremely sterically hindered where imine formation is thermodynamically unfavorable.

Critical Mechanistic Insight: The E2 vs. SN2 Battle

The isopropyl group is a secondary carbon. Strong bases or high temperatures will cause the base to deprotonate the methyl group of the isopropyl halide, leading to elimination (propene gas) rather than substitution .

Figure 2: Competing reaction pathways in direct alkylation. Success depends on suppressing the E2 pathway.

Standard Protocol: Base-Mediated Alkylation

Reagents:

-

Electrophile: 2-Iodopropane (preferred over 2-bromopropane due to better leaving group ability allowing milder temps).

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Avoid NaH or t-BuOK.

Step-by-Step Workflow:

-

Dissolve amine in ACN (0.1 M).

-

Add Base (1.5–2.0 equiv).

-

Add 2-Iodopropane (1.1–1.2 equiv).

-

Temperature Control: Heat to 40–60°C. Do not reflux vigorously.

-

Monitoring: Monitor for disappearance of amine. If propene gas evolves (bubbling), lower temperature.

Troubleshooting & FAQs (Method B)

Q: I see starting material remaining, but the alkyl halide is gone. A: The alkyl halide has likely undergone elimination to form propene, which escaped the flask as gas.

-

Fix: Add more equivalents of 2-iodopropane (add in portions). Lower the reaction temperature and extend the reaction time to favor SN2 over E2. Switch solvent to DMF to increase the nucleophilicity of the amine.

Q: Can I use 2-Bromopropane instead of 2-Iodopropane? A: Yes, but it is less reactive.

-

Expert Tip: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (10 mol%). This generates 2-Iodopropane in situ (Finkelstein reaction), which reacts faster than the bromide, allowing you to keep temperatures lower and avoid elimination.

Data & Comparison Tables

Table 1: Reducing Agent Selection for N-Isopropylation

| Reducing Agent | Reactivity | Selectivity | Toxicity | Recommendation |

| NaBH(OAc)₃ (STAB) | Moderate | High (Reduces imines, not ketones) | Low | Primary Choice |

| NaBH₃CN | Low | High (pH dependent) | High (Cyanide) | Legacy use only |

| NaBH₄ | High | Low (Reduces ketones & imines) | Low | Use only in stepwise method |

Table 2: Solvent Effects on Direct Alkylation

| Solvent | Type | Effect on SN2 Rate | Risk of Elimination |

| Acetonitrile (ACN) | Polar Aprotic | Good | Moderate |

| DMF / DMSO | Polar Aprotic | Excellent | Moderate (High if heated) |

| Ethanol / Methanol | Polar Protic | Poor (Solvates nucleophile) | High (Promotes E2) |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

-

Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron.

-

Emerson, W. S. (1948). The Preparation of Amines by Reductive Alkylation. Organic Reactions.

-

BenchChem Technical Support . (2025). Troubleshooting side reactions in the N-alkylation of aniline. (Cited via search context 1.11)

-

Master Organic Chemistry . (2017). Reductive Amination, and How It Works.

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

"removing impurities from 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine"

This guide serves as a technical support resource for researchers working with 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine (also known as N-isopropyl-4-fluoro-1,2-phenylenediamine). This compound is a critical intermediate in the synthesis of potassium channel openers (e.g., Retigabine analogs) and other pharmaceutical APIs. Its electron-rich diamine core makes it highly susceptible to oxidation and difficult to purify without strict protocol adherence.

Technical Support Center: this compound

Status: Active

Compound ID: CAS 153877-87-3 (Generic/Related)

Molecular Formula: C

Part 1: Visual Diagnosis & Initial Triage

Before proceeding with purification, compare your material against these standard states to identify the likely impurity profile.

| Observation | Likely Cause | Immediate Action |

| Dark Purple / Black Tar | Oxidative Polymerization. Phenylenediamines oxidize to quinone diimines and azobenzenes upon air exposure. | STOP. Do not distill. Perform an antioxidant wash (sodium dithionite) immediately, then convert to HCl salt. |

| Red / Orange Oil | Nitro/Azo Impurities. Incomplete reduction of the nitro precursor or azo-coupling byproducts. | Check LC-MS. If nitro-precursor remains, re-subject to hydrogenation. If azo, use column chromatography.[1] |

| Solid Precipitate in Oil | Mixed Salt/Free Base. Partial protonation or presence of inorganic salts (e.g., Pd/C residue, drying agents). | Filter through Celite under inert atmosphere. |

| Mass Spec: M-18 Peak | Defluorination. Loss of fluorine (M.W. 168 | Critical Failure. Cannot be purified easily. Switch catalyst from Pd/C to Pt/C or Fe/HCl for future batches. |

Part 2: Troubleshooting Q&A (Researcher to Scientist)

Q1: "My product rapidly turns purple on the filter paper. How do I stop this?"

A: This is the hallmark of o-phenylenediamine oxidation. The free base is electronically activated and reacts with atmospheric oxygen.

-

The Fix: Never handle the free base in open air for more than 5 minutes.

-

Workup: Add 0.5% (w/v) Sodium Dithionite (Na

S -

Storage: Do not store the free base. Convert it immediately to the Dihydrochloride Salt (2HCl) , which is air-stable and can be stored at -20°C for months.

-

Q2: "I have 5-10% of the unalkylated parent amine (4-fluoro-1,2-phenylenediamine). Recrystallization isn't working."

A: The parent amine (lacking the isopropyl group) co-crystallizes because the structural difference is minimal.

-

The Fix: Use Fractional Distillation or Selective Salting .

-

Distillation: The isopropyl group increases the boiling point significantly. Perform high-vacuum distillation (<1 mmHg). The parent amine will distill over first.

-

Salting: The secondary amine (N-isopropyl) is more basic than the primary amine due to the inductive effect of the alkyl group. Titrate carefully with 1 equivalent of HCl in ether. The N-isopropyl derivative may preferentially precipitate as the salt, leaving the less basic parent amine in solution (though this requires optimization).

-

Q3: "I'm seeing a defluorinated impurity (Mass 150). Can I remove it?"

A: Separation of the defluorinated analog (N-isopropyl-1,2-phenylenediamine) is nearly impossible by standard crystallization due to identical solubility profiles.

-

The Fix: Prevention is the only viable path.

-

If you used Pd/C for the reduction of the nitro precursor, you likely cleaved the C-F bond.

-

Protocol Change: Switch to Platinum on Carbon (Pt/C) (sulfided) or a chemical reduction using Iron powder (Fe) / Ammonium Chloride (NH

Cl) . These methods preserve aromatic fluorine bonds.

-

Part 3: Validated Purification Protocols

Protocol A: Stabilization via Dihydrochloride Salt Formation

Best for long-term storage and removing non-basic impurities (tars, nitro compounds).

-

Dissolution: Dissolve crude oil (free base) in Anhydrous Ethanol (5 mL per gram).

-

Filtration: Filter through a 0.45

m PTFE syringe filter to remove any catalytic carbon (Pd/C) or inorganic salts. -

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents).

-

Note: A white to off-white precipitate should form immediately.

-

-

Precipitation: Add Diethyl Ether (10 mL per gram) slowly to drive precipitation.

-

Isolation: Filter under Argon. Wash the cake 3x with cold Ether.

-

Drying: Dry in a vacuum desiccator over P

O

Protocol B: Inert Atmosphere Vacuum Distillation

Best for removing the unalkylated parent amine and solvent residues.

-

Setup: Use a Kugelrohr or short-path distillation apparatus. Grease all joints thoroughly.

-

Degas: Flush the system with Argon for 15 minutes before heating.

-

Ramp:

-

Stage 1 (RT to 60°C @ 0.5 mmHg): Removes solvents (IPA, EtOH).

-

Stage 2 (80°C - 110°C @ 0.5 mmHg): Removes unalkylated parent amine (4-fluoro-1,2-phenylenediamine).

-

Stage 3 (125°C - 145°C @ 0.5 mmHg): Collects the target N-isopropyl product .

-

-

Collection: Collect the main fraction directly into a tared flask under Argon.

Part 4: Visualization of Purification Logic

The following decision tree outlines the logical flow for purifying the crude reaction mixture based on the observed impurity profile.

Figure 1: Decision matrix for the purification of N-isopropyl-4-fluoro-1,2-phenylenediamine based on impurity phenotype.

Part 5: Analytical Reference Data

| Property | Value / Characteristic | Notes |

| Appearance (Pure) | Off-white to pale tan solid/oil | Darkens rapidly in air. |

| Solubility (Free Base) | DCM, MeOH, EtOH, EtOAc | Insoluble in Water. |

| Solubility (2HCl Salt) | Water, MeOH, DMSO | Insoluble in Ether, Hexane. |

| Key 1H NMR Signals | Diagnostic doublet for isopropyl group. | |

| Key 1H NMR Signals | Septet for the methine proton. | |

| Storage Stability | < 24 hours (Free Base, Air) | > 6 months (HCl Salt, -20°C). |

References

-

World Intellectual Property Organization (WIPO). (2022). Process for the Purification of Phenylenediamines. WO/2022/071874.

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Fluoro-1,2-phenylenediamine Compound Summary. PubChem CID 164584.[2]

-

GuideChem. (2024). Synthesis and Applications of Fluorinated Phenylenediamines.

-

MDPI. (2023). Synthesis of Retigabine Analogues and Fluorinated Intermediates. Molecules.

-

BenchChem. (2025).[1] Technical Guide on Synthesis of N-alkylated Anilines.

Sources

"challenges in the regioselective synthesis of N-substituted fluorophenylenediamines"

Technical Support Center: Regioselective Synthesis of N-Substituted Fluorophenylenediamines

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: REGIO-F-DIAMINE-001

Welcome to the Technical Support Center

You are likely here because you are encountering a "regioselectivity wall" in the synthesis of N-substituted fluorophenylenediamines. These scaffolds are ubiquitous in kinase inhibitors (e.g., MEK, EGFR) but are notoriously difficult to synthesize with high isomeric purity.

The fluorine atom is a deceptive directing group. In Nucleophilic Aromatic Substitution (

This guide moves beyond textbook theory into field-proven troubleshooting . We focus on the three critical failure points:

Module 1: The Gateway (Kinetic vs. Thermodynamic Control)

The most common route to these targets is the nucleophilic attack of an amine on a polyfluoronitrobenzene, followed by nitro reduction. The challenge is controlling which fluorine is displaced.

The Core Problem: 2,4-Difluoronitrobenzene

In 2,4-difluoronitrobenzene, you have two electrophilic sites.

-

C-2 (Ortho): Inductively activated by the nitro group (close proximity).

-

C-4 (Para): Resonance activated by the nitro group.

The Rule of Thumb: Under standard conditions (mild base, room temp), nucleophilic attack occurs preferentially at the C-4 (para) position. This is because the transition state for para-attack allows for better resonance stabilization of the Meisenheimer complex [1].

Protocol 1.1: Forcing the "Anti-Resonance" (Ortho) Attack

If your target requires substitution at the ortho position (C-2), you must disrupt the standard preference.

-

Mechanism: Use the "Ortho Effect."[1] A hydrogen-bond donating nucleophile can coordinate with the nitro group, directing attack to the ortho carbon.

-

Solvent Choice: Switch from polar aprotic (DMF/DMSO) to non-polar (Toluene). Polar solvents stabilize the separated ion pair, favoring the "loose" transition state of the para-attack. Non-polar solvents favor the "tight" transition state of the ortho-attack.

-

Temperature: Lower temperatures (-78°C to 0°C) favor the kinetically controlled product (often C-2 due to proximity/inductive effect), whereas reflux favors the thermodynamic product (C-4).

Visual Workflow:

Caption: Decision logic for controlling regioselectivity in nucleophilic aromatic substitution of difluoronitrobenzenes.

Module 2: The Catalytic Alternative (Buchwald-Hartwig)

When

The Risk: Oxidative Addition into C-F

While C-F bonds are strong, specialized ligands can facilitate their cleavage, leading to defluorinated byproducts. Conversely, if the catalyst is too weak, the amine will not couple with the intended C-Cl/Br site.

Ligand Selection Strategy

You must thread the needle: Active enough to couple C-Cl/Br, but inert toward C-F.

-

Primary Amines: Use BrettPhos or tBuBrettPhos . These bulky ligands prevent the formation of stable bis-amine Pd complexes which arrest the cycle [2].

-

Secondary Amines: Use RuPhos .[2] It provides exceptional turnover for secondary amines and is generally tolerant of fluorine substituents on the aryl ring.

-

Base Selection (Critical): Avoid NaOtBu if possible. Strong alkoxide bases can trigger nucleophilic attack on the fluorine (S_NAr background reaction) even without Pd. Use weaker bases like Cs2CO3 or K3PO4 in dioxane or t-Amyl alcohol.

Data: Ligand Performance Matrix for Fluorinated Substrates

| Ligand | Target Amine | C-F Tolerance | Recommended Base | Notes |

| RuPhos | Secondary | High | Cs₂CO₃ | Gold standard for secondary amines. |

| BrettPhos | Primary | High | K₃PO₄ | Excellent for preventing catalyst poisoning by primary amines. |

| BINAP | Both | Low/Medium | NaOtBu | Older gen. Often fails with ortho-fluorines (chelation issues). |

| XPhos | Primary/Aniline | Medium | K₃PO₄ | Good for aryl chlorides, but watch for defluorination at high temps. |

Module 3: The Reduction Trap (Hydrodefluorination)

You have successfully synthesized the nitro-fluoro-amine. Now you must reduce the nitro group to an amine to get your final fluorophenylenediamine.

The Failure: You use H₂/Pd-C. The product comes out with no fluorine. The Cause: Hydrodefluorination (HDF).[1] Palladium is an excellent catalyst for cleaving C-F bonds under hydrogenation conditions, especially if the fluorine is aromatic [3].

Troubleshooting Protocol: Preserving the C-F Bond

Option A: Chemical Reduction (Safest) Avoid heterogeneous hydrogenation entirely.

-

Reagent: Iron powder (Fe) in Acetic Acid or Ammonium Chloride.

-

Protocol: Reflux Fe (5 equiv) + NH4Cl (10 equiv) in EtOH/H2O (4:1).

-

Why: This electron-transfer mechanism reduces the nitro group but lacks the potential to insert into the C-F bond.

Option B: Poisoned Hydrogenation If you must use hydrogenation (e.g., for scale):

-

Catalyst: Pt/C (Platinum on Carbon) sulfided or PtO2 (Adams' Catalyst). Platinum is significantly less active for hydrogenolysis of carbon-halogen bonds than Palladium.

-

Additive: Add Vanadium or use a commercially available "poisoned" catalyst (e.g., 5% Pt/C doped with Vanadium).

-

Solvent: Avoid MeOH (promotes HDF). Use EtOAc or Toluene.

Visual Workflow: Reduction Pathway

Caption: Selection of reduction conditions to prevent hydrodefluorination.

FAQ & Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Mixture of Regioisomers (S_NAr) | Temperature too high; thermodynamic control taking over. | Lower temp to -40°C or -78°C. Switch to non-polar solvent (Toluene) to leverage chelation control. |

| Loss of Fluorine (Buchwald) | Base is too strong (NaOtBu) or Ligand promotes oxidative addition into C-F. | Switch base to Cs₂CO₃ or K₃PO₄. Ensure Ligand is bulky (BrettPhos/RuPhos). |

| No Reaction (Buchwald) | Catalyst poisoning by the diamine product (chelation). | Increase catalyst loading (2-5 mol%). Use a ligand that prevents N-Pd-N chelation (BrettPhos). |

| Loss of Fluorine (Reduction) | Pd/C used in hydrogenation.[3][4] | STOP. Switch to Fe/AcOH or SnCl₂. If H₂ is required, use Pt/C (sulfided). |

| Low Yield (S_NAr) | Electronic deactivation by the first amine addition. | The first amine makes the ring electron-rich, deactivating it for the second |

References

-

Regioselectivity in

Reactions:- Title: Regioselective Reactions of Substituted Difluorobenzene Deriv

- Source: ResearchG

-

URL:

-

Buchwald-Hartwig Ligand Selection

- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Source: ACS GCI.

-

URL:

-

Hydrodefluorination Challenges

- Title: Computational study of the hydrodefluorination of fluoroarenes

- Source: University of B

-

URL:

-

Nitro Reduction Methodologies

-

Title: Nitro Reduction - Common Conditions.[3]

- Source: Common Organic Chemistry.

-

URL:

-

End of Technical Guide. For further assistance, contact the Synthesis Optimization Group.

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Validation & Comparative

"spectroscopic analysis of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine and its analogs"

This guide provides a technical comparison and spectroscopic analysis protocol for 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine (hereafter referred to as 4F-N1-IPPD ), a critical early-stage intermediate (ESI) in the synthesis of fluorinated benzimidazole and quinoxaline scaffolds used in oncology (e.g., HDAC inhibitors) and antihistamine drug development.

Executive Summary: The Analytical Challenge

In medicinal chemistry, the regioselective N-alkylation of 4-fluoro-1,2-phenylenediamine is a pivotal step. It produces two regioisomers: the target 4F-N1-IPPD (Fluorine para to the alkylamine) and its isomer 5F-N1-IPPD (Fluorine meta to the alkylamine).

Distinguishing these isomers is chemically difficult due to their identical mass and similar polarity. However, their biological downstream effects differ drastically—one yields the correct drug scaffold, the other a potent impurity. This guide establishes a Spectroscopic Differentiation Protocol using

Product & Analog Comparison Matrix

| Feature | Target: 4F-N1-IPPD | Isomer: 5F-N1-IPPD | Precursor: 4F-OPD |

| IUPAC Name | 4-fluoro- | 5-fluoro- | 4-fluoro-1,2-phenylenediamine |

| F-Position relative to | Para (Position 4 vs 1) | Meta (Position 5 vs 1) | N/A (Primary amines only) |

| Upfield (Shielded by p-donor) | Downfield (Less shielded) | Baseline Reference | |

| Distinct coupling to C3-H | Distinct coupling to C6-H | Symmetric amine signals | |

| Criticality | High (Active Intermediate) | High (Critical Impurity) | Low (Easily removed) |

Spectroscopic Profiling & Methodology

A. NMR: The "Fingerprint" Method

Fluorine-19 NMR is the most robust method for quantifying the ratio of regioisomers without separation. The electronic environment of the fluorine atom is significantly perturbed by the position of the electron-donating isopropylamine group.

-

Mechanism: The secondary amine (

) is a stronger electron donor than the primary amine ( -

Diagnostic Signal:

-

4F-N1-IPPD (Target): The Fluorine is para to the stronger donor (

). This maximizes resonance shielding, pushing the signal upfield (more negative ppm). -

5F-N1-IPPD (Impurity): The Fluorine is meta to the stronger donor and para to the weaker donor (

). This results in a relatively downfield shift compared to the target.

-

B. NMR: Structural Confirmation

While

-

Key Region: Aromatic Zone (6.0 – 7.0 ppm).

-

Target Signature (4F-N1-IPPD): Look for the proton at Position 3. It appears as a doublet of doublets (dd) with a large

coupling (~10-12 Hz) and a small meta-coupling. -

Isomer Signature (5F-N1-IPPD): The proton at Position 6 (ortho to the

) will show a different splitting pattern because it is para to the Fluorine (no strong

C. HPLC-MS: Separation & Purity

For routine quality control (QC), chromatography is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Differentiation: The isopropyl group increases lipophilicity compared to the precursor. The two regioisomers typically separate by < 0.5 min retention time, requiring high-efficiency columns.

Experimental Protocols

Protocol 1: Synthesis of Reference Standard via Reductive Amination

Use this protocol to generate the mixture for method development.

-

Reactants: Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in Methanol.

-

Additions: Add Acetone (1.2 eq) and Acetic Acid (cat.). Stir for 30 min to form the imine.

-

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise. -

Workup: Quench with water, extract with DCM, and dry over

. -

Result: This produces a mixture of 4F-N1-IPPD and 5F-N1-IPPD (approx 1:1 ratio without directing groups), ideal for validating the separation method.

Protocol 2: qNMR Purity Assay

Self-Validating Step: Use an internal standard (e.g.,

-

Sample Prep: Dissolve 10 mg of sample in 600 µL

. -

Internal Standard: Add 5 µL of Trifluorotoluene (shift -63 ppm).

-

Acquisition Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (

): 10 seconds (Critical: Fluorine relaxes slowly; short -

Scans: 64.

-

-

Processing: Phase correct manually. Integrate the Target peak relative to the Internal Standard.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for analyzing a batch of 4F-N1-IPPD.

Caption: Analytical decision tree for verifying regio-purity of fluorinated diamine precursors.

Synthesis Pathway & Impurity Logic

Understanding the origin of the analogs is crucial for interpreting the spectra.

Caption: Divergent synthesis pathways leading to the target molecule and its critical regioisomeric impurity.

References

-

Quantit

NMR for Fluorinated Substances:- Title: The application of NMR spectroscopy for the analysis of fluorin

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (Search Term: "19F NMR analysis of fluorinated amines")

-

Benzimidazole Synthesis from Diamines

-

Regioisomer Differentiation in Fluorinated Amphetamines (Analogous Chemistry)

- Title: Isomeric fluoro-methoxy-phenylalkylamines: a new series of controlled-substance analogues.

- Source: Forensic Science Intern

-

URL:[Link]

- Chemical Structure Validation: Title: 4-Fluoro-1,2-phenylenediamine Product D

Sources

A Comparative Guide to the In Vitro Evaluation of Novel 4-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine Derivatives as Potential Therapeutic Agents

Introduction: The Rationale for Fluorinated Benzene-1,2-Diamine Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzene-1,2-diamine core, on the other hand, is a versatile pharmacophore present in numerous biologically active compounds, offering sites for structural modification to modulate activity and selectivity.

This guide focuses on the in vitro evaluation of derivatives of 4-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, a scaffold that combines the benefits of fluorine substitution with the proven utility of the o-phenylenediamine moiety. While specific experimental data on a wide range of derivatives of this particular parent compound is emerging, this document will serve as a comprehensive framework for their evaluation. We will draw upon established methodologies and data from structurally related fluorinated and N-substituted benzene-1,2-diamine analogs to provide a comparative analysis of their potential as anticancer and antimicrobial agents. The principles and protocols outlined herein are designed to guide researchers in the systematic in vitro assessment of this promising class of compounds.

Synthetic Strategies: From Parent Scaffold to a Library of Derivatives

The generation of a diverse library of derivatives from the parent compound, this compound, is the foundational step in exploring their therapeutic potential. A common and effective synthetic route involves the initial synthesis of a fluorinated o-phenylenediamine, which can then be selectively N-alkylated or N-arylated.

A representative synthetic pathway is depicted below:

Caption: A general synthetic workflow for N-substituted-4-fluorobenzene-1,2-diamine derivatives.

This multi-step synthesis allows for the introduction of a wide variety of substituents at the N-position, enabling a thorough investigation of the structure-activity relationship (SAR).

In Vitro Evaluation: A Two-Pronged Approach to Uncover Therapeutic Potential

A systematic in vitro evaluation is critical to identify promising lead compounds. For the derivatives of this compound, a primary screening strategy should focus on two key areas with high therapeutic need: oncology and infectious diseases.

Anticancer Activity Assessment

The initial assessment of anticancer potential typically involves cytotoxicity screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Data for Structurally Related Compounds

While specific data for derivatives of this compound is not yet widely published, studies on other fluorinated and N-substituted diamine compounds provide valuable benchmarks. For instance, certain fluorinated chalcones and quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| Fluorinated Hydrazone Derivatives | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | [1] |

| N-substituted Purine Derivatives | Various | Potent Activity | [2] |

| Halogenated Chromene Derivatives | A549 (Lung), MCF-7 (Breast) | Moderate to High Cytotoxicity | [3] |

| Fluorophenyl Thiadiazole Derivatives | MCF-7 (Breast) | ~52-55 | [4] |

Workflow for Anticancer Screening

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The derivatives of this compound represent a potential new class of antimicrobials.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data for Structurally Related Compounds

Various N-substituted diamine and fluorinated heterocyclic compounds have shown promising antimicrobial activity.

| Compound Class | Microorganism | Reported MIC (µg/mL) | Reference |

| o-phenylenediamine-triazole Analogs | S. aureus | 6.25 | [5] |

| Fluorinated Benzenesulfonamides | Gram-positive & Gram-negative bacteria | Potent to moderate activity | [6] |

| Tricyclic Flavonoids | S. aureus | Inhibition zone up to 23 mm | [7] |

| Prenylated Phenylpropanoids | S. mutans, S. mitis, S. sanguinis | 31.2 | [8] |

Workflow for Antimicrobial Screening

Caption: A systematic workflow for the in vitro antimicrobial evaluation of novel compounds.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from the in vitro screening of a library of this compound derivatives will be instrumental in establishing a structure-activity relationship (SAR). Key structural modifications to explore include:

-

Variation of the N-substituent: Introducing aliphatic, aromatic, and heterocyclic moieties of varying sizes and electronic properties.

-

Substitution on the benzene ring: Investigating the effect of additional substituents on the aromatic ring.

-

Modification of the diamine core: Exploring the impact of altering the positions of the amino groups.

A comprehensive SAR study will guide the rational design of second-generation analogs with improved potency, selectivity, and drug-like properties. Promising lead compounds identified through this in vitro evaluation pipeline can then be advanced to more complex biological assays and in vivo studies.

Conclusion

The in vitro evaluation of this compound derivatives presents a promising avenue for the discovery of novel anticancer and antimicrobial agents. By employing systematic screening protocols, such as the MTT and broth microdilution assays, researchers can efficiently identify lead compounds for further development. The comparative analysis with structurally related molecules provides a valuable context for interpreting experimental data and guiding future synthetic efforts. The workflows and methodologies outlined in this guide offer a robust framework for unlocking the therapeutic potential of this intriguing class of fluorinated compounds.

References

-

Çakmak, R., et al. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1275, 134651. [Link]

-

Zeiger, E., et al. (1990). Structure-activity relationships within various series of p-phenylenediamine derivatives. Mutation Research/Genetic Toxicology, 243(4), 259-266. [Link]

-

van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1056-1064. [Link]

-

Suresh, S., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. World News of Natural Sciences, 13, 101-112. [Link]

-

Schmued, L. C., et al. (2012). In vitro detection of cytotoxicity using FluoroJade-C. Toxicology in Vitro, 26(4), 627-631. [Link]

-

Wang, M., et al. (2019). Synthesis of 4-fluorobenzene-1,2-diamine. ResearchGate. [Link]

-

El-Sayed, W. M., et al. (2018). In-vitro cytotoxic activity of some selected synthesized compounds. ResearchGate. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

Poczta, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(2), 795. [Link]

-

Baranauskiene, L., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

-

Zare, M., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 750-759. [Link]

-

Baranauskiene, L., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

-

Castagnoli, N., Jr., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-5234. [Link]

-

Lin, Y.-H., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 599. [Link]

-

Sabouri, S., et al. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. Acta Chimica Slovenica, 69(4), 920-927. [Link]

-

Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Kumar, A., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. ResearchGate. [Link]

-

Bîcu, E., et al. (2023). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. International Journal of Molecular Sciences, 24(6), 5393. [Link]

-